Gibbilimbol B Exceeds Praziquantel Potency Against Schistosoma mansoni Larvae
In a direct head-to-head in vitro assay against the larval stage of Schistosoma mansoni, gibbilimbol B demonstrated superior potency to the clinical standard-of-care drug praziquantel [1]. Gibbilimbol B achieved 50% and 90% effective concentrations (EC₅₀ and EC₉₀) of 2.6 μM and 3.4 μM, respectively, while praziquantel was explicitly reported as less active in the same assay system [1]. Crucially, gibbilimbol B exhibited no cytotoxicity to mammalian cells at concentrations 190 times greater than the antiparasitic EC₅₀, establishing a wide and pharmacologically meaningful selectivity window [1].
| Evidence Dimension | In vitro potency against S. mansoni larval stage |
|---|---|
| Target Compound Data | EC₅₀ = 2.6 μM, EC₉₀ = 3.4 μM; no mammalian cytotoxicity at 190× EC₅₀ |
| Comparator Or Baseline | Praziquantel (clinical antischistosomal drug); reported as less active than gibbilimbol B in the same assay |
| Quantified Difference | Gibbilimbol B more potent than praziquantel (quantitative praziquantel EC₅₀ not reported in this study, but direction and superiority explicitly stated); therapeutic window ≥190-fold |
| Conditions | In vitro bioassay against larval stage Schistosoma mansoni; mammalian cytotoxicity assessed on NCTC cells |
Why This Matters
This evidence positions gibbilimbol B as a validated antischistosomal lead compound with potency exceeding the current frontline therapy, providing a strong procurement rationale for neglected tropical disease drug discovery programs.
- [1] Carnaúba PU, Mengarda AC, Rodrigues VC, Morais TR, de Oliveira A, Lago JHG, de Moraes J. Evaluation of Gibbilimbol B, Isolated from Piper malacophyllum (Piperaceae), as an Antischistosomal Agent. Chem Biodivers. 2021;18(11):e2100503. doi:10.1002/cbdv.202100503 View Source
